molecular formula C16H11Cl2NO3S B2413574 N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide CAS No. 178970-83-7

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide

Cat. No.: B2413574
CAS No.: 178970-83-7
M. Wt: 368.23
InChI Key: HPWRHCSEPBKXMF-UHFFFAOYSA-N
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Description

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a complex organic compound characterized by the presence of both naphthalene and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of naphthalene followed by sulfonation and subsequent amination to introduce the benzenesulfonamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide
  • N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-benzenesulfonamide derivatives

Uniqueness

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is unique due to its specific structural features that confer distinct chemical and biological properties. Its combination of naphthalene and benzenesulfonamide moieties makes it particularly versatile in various applications.

Properties

IUPAC Name

N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-13-14(18)16(20)12-9-5-4-8-11(12)15(13)19-23(21,22)10-6-2-1-3-7-10/h1-9,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWRHCSEPBKXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C3=CC=CC=C32)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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